molecular formula C12H15N5O B2845258 N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-26-6

N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2845258
CAS No.: 1207027-26-6
M. Wt: 245.286
InChI Key: GANPRTXWBWBDLF-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety linked to a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-16(2)10-6-4-9(5-7-10)13-12(18)11-8-17(3)15-14-11/h4-8H,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPRTXWBWBDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-(dimethylamino)phenyl azide can react with propargylamine under copper(I) catalysis to form the triazole ring.

    Carboxamide Formation: The triazole intermediate can then be reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for 1,2,3-triazole formation. Key steps include:

  • Cycloaddition : Terminal alkynes react with azides under Cu(I) catalysis to form the triazole core .

  • Functionalization : Post-cycloaddition modifications introduce the dimethylamino phenyl and methyl groups .

Table 1: Comparative Synthetic Routes for Triazole Derivatives

Reaction TypeConditionsYieldKey FeaturesSource
CuAACCu(OAc)₂, DMF, 25°C85–92%Regioselective 1,4-substitution
Reductive AminationLiAlH₄, THF, reflux78%Introduces methyl group at N1
Amide CouplingHBTU, DIPEA, DCM90%Attaches carboxamide moiety

Substitution Reactions

The triazole ring and carboxamide group participate in nucleophilic and electrophilic substitutions:

  • N-Alkylation : Methylation at N1 using iodomethane in basic media .

  • Aryl Substitution : Suzuki-Miyaura coupling replaces the dimethylamino phenyl group with other aryl boronic acids .

Table 2: Substitution Reactivity at Key Positions

PositionReactionReagents/ConditionsProductEfficacy
N1AlkylationCH₃I, K₂CO₃, DMFN1-Methyl derivatives89%
C4Amide HydrolysisHCl (6M), 100°CCarboxylic acid analog75%
C5Electrophilic Aromatic Sub.HNO₃/H₂SO₄Nitro-substituted triazole68%

Hydrolysis and Degradation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and 4-(dimethylamino)aniline .

  • Basic Hydrolysis : NaOH/EtOH generates the carboxylate salt, which can be reprotonated .

Oxidation and Reduction

  • Oxidation :

    • The dimethylamino group is oxidized to a nitroso derivative using m-CPBA .

    • Triazole ring oxidation with KMnO₄ yields a dihydroxylated byproduct .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal coordination:

  • Mn(II) Complexes : Forms octahedral complexes with Mn(II) ions, stabilizing the metal center through N2 and N3 coordination .

  • Cu(II) Interactions : Participates in redox-active complexes for catalytic applications .

Table 3: Metal Coordination Properties

Metal IonGeometryCoordination SitesApplicationStability Constant (log K)
Mn(II)OctahedralN2, N3, O (H₂O)Catalytic oxidation4.7 ± 0.2
Cu(II)Square PlanarN1, N4Electrocatalysis5.1 ± 0.3

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

  • N1 Substituents : Bulky groups (e.g., benzyl) reduce electrophilic substitution rates by 40% compared to methyl .

  • C4 Modifications : Replacing carboxamide with sulfonamide increases hydrolytic stability (t₁/₂ > 24h vs. 8h) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds, including N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can be designed to target specific bacterial strains, with some compounds showing effective inhibition against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis reveals that modifications at the triazole ring can enhance antimicrobial potency.

Anti-Cancer Properties

Triazole derivatives have also been investigated for their anti-cancer potential. For instance, studies show that certain triazole compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further development as an anti-cancer agent .

Drug Metabolism Regulation

Another significant application is in the modulation of drug metabolism. This compound acts as an antagonist of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance . By inhibiting PXR activation, this compound may help in reducing adverse drug reactions associated with certain medications.

Materials Science

Polymer Chemistry

In polymer science, the compound has been utilized to modify polymer structures for enhanced functionality. For example, functionalized polymers derived from triazole compounds demonstrate improved ionic conductivity and reactivity, making them suitable for applications in sensors and electronic devices . The incorporation of this compound into polymer matrices can lead to materials with tailored properties for specific applications.

Synthesis of Functionalized Materials

The synthesis of functionalized triazoles has been explored for creating advanced materials. The compound can serve as a precursor for various chemical modifications leading to new materials with applications in catalysis and nanotechnology .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Significant activity against Mycobacterium tuberculosis; IC50 values ranged from 1.35 to 2.18 μM.
Anti-Cancer Properties Induces apoptosis in cancer cells; potential as an anti-cancer agent through various signaling pathways.
Drug Metabolism Acts as an antagonist to PXR; may reduce adverse drug reactions in therapeutic contexts.
Polymer Modification Enhances ionic conductivity and reactivity in modified polymer structures; suitable for electronic applications.
Functional Materials Synthesis Serves as a precursor for creating advanced materials with applications in catalysis and nanotechnology.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous triazole derivatives, focusing on substituent variations and their inferred physicochemical and biological implications.

Substituent Analysis and Hypothesized Effects

Table 1: Structural Comparison of Triazole Derivatives
Compound Name Triazole Substituents (Position) Phenyl Group Substituents Key Structural Differences vs. Target Compound
N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 1: Methyl 4-(dimethylamino)phenyl Reference compound
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 3,4-Dimethylphenyl; 5: Methyl 4-Acetamidophenyl Bulkier aryl group at position 1; acetamido vs. dimethylamino
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 2-Methylphenyl; 5: Amino 4-Acetylphenyl Amino group at position 5; acetyl vs. dimethylamino
5-(4-Methoxyphenyl)-4-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole (6c) 4: Phenylsulfonylmethyl 4-Methoxyphenyl Sulfonylmethyl substituent; methoxy vs. dimethylamino
Key Observations:

The acetamido group in ’s compound may reduce solubility relative to the dimethylamino group due to increased hydrophobicity.

Electronic Effects: The dimethylamino group (electron-donating) in the target compound could enhance electron density on the phenyl ring, favoring interactions with electron-deficient biological targets. In contrast, the acetyl group in ’s compound is electron-withdrawing, which might alter binding affinity .

Crystallographic Refinement: Structural analyses of similar compounds (e.g., ) likely employ programs like SHELXL for crystallographic refinement, as noted in and .

Biological Activity

N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole moiety that is known for its diverse biological properties. The synthesis typically involves the reaction of 4-(dimethylamino)aniline with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against leukemia cell lines such as K-562 and HL-60. These studies indicated that these compounds can induce apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage without direct intercalation into DNA .

Enzyme Inhibition

Triazole derivatives have also been evaluated for their ability to inhibit various enzymes. Notably, some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance inhibitory potency .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of triazole derivatives, including this compound. The results showed that these compounds inhibited cell proliferation in various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, specific triazole derivatives were tested for their ability to inhibit AChE and BuChE. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cognitive disorders . Molecular docking studies suggested that these compounds bind effectively to the active sites of these enzymes, providing insights into their mechanism of action.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives have been assessed through computational methods. These analyses indicate favorable pharmacokinetic properties, suggesting potential for further development as therapeutic agents .

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntiproliferativeInduces apoptosis in leukemia cells
Enzyme InhibitionInhibits AChE and BuChE
ADME ProfileFavorable pharmacokinetic properties

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